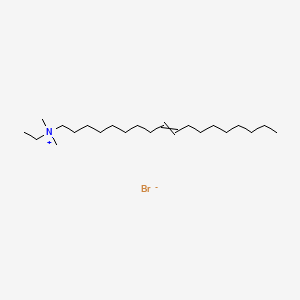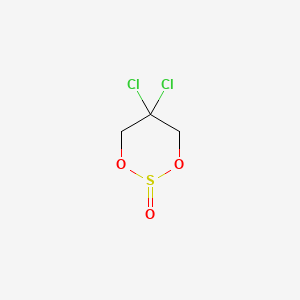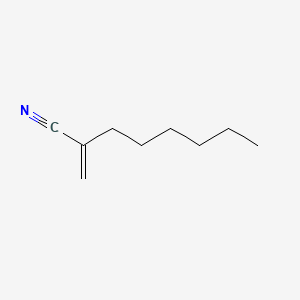
Ethyl dimethyl oleyl ammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl dimethyl oleyl ammonium bromide is a quaternary ammonium compound with the molecular formula C22H46BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to disrupt microbial cell membranes, making it useful in antimicrobial formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl dimethyl oleyl ammonium bromide can be synthesized through a quaternization reaction. The process involves the reaction of oleylamine with ethyl bromide and dimethyl sulfate. The reaction typically occurs in an organic solvent such as ethanol or isopropanol, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The raw materials, including oleylamine, ethyl bromide, and dimethyl sulfate, are mixed in large reactors. The reaction is controlled to maintain optimal temperature and pressure conditions. The final product is purified using industrial-scale distillation and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl dimethyl oleyl ammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in practical applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide. The reactions typically occur in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl dimethyl oleyl ammonium hydroxide .
Applications De Recherche Scientifique
Ethyl dimethyl oleyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Medicine: It is incorporated into antimicrobial formulations for its ability to disrupt microbial cell membranes.
Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.
Mécanisme D'action
The primary mechanism of action of ethyl dimethyl oleyl ammonium bromide involves the disruption of microbial cell membranes. The compound interacts with the phospholipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is facilitated by the hydrophobic oleyl group, which integrates into the lipid bilayer, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Didodecyldimethylammonium bromide: Similar in structure but with shorter alkyl chains.
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
Ethyl dimethyl oleyl ammonium bromide is unique due to its specific combination of an ethyl group, dimethyl groups, and a long oleyl chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant and antimicrobial agent .
Propriétés
Numéro CAS |
6458-13-5 |
|---|---|
Formule moléculaire |
C22H46BrN |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
ethyl-dimethyl-octadec-9-enylazanium;bromide |
InChI |
InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BFDFJIJWIIIZJB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol](/img/structure/B14726227.png)


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)


![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)


![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)




